molecular formula C12H18O2 B7862525 2-(2-Methoxyphenyl)-3-methylbutan-2-ol CAS No. 53847-38-4

2-(2-Methoxyphenyl)-3-methylbutan-2-ol

Cat. No.: B7862525
CAS No.: 53847-38-4
M. Wt: 194.27 g/mol
InChI Key: WLVAVAISFUQPHD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-methylbutan-2-ol is a tertiary alcohol featuring a 2-methoxyphenyl group attached to a branched butanol backbone.

Properties

IUPAC Name

2-(2-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)12(3,13)10-7-5-6-8-11(10)14-4/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVAVAISFUQPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224329
Record name 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53847-38-4
Record name 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53847-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-(2-Methoxyphenyl)-3-methylbutan-2-ol finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-3-methylbutan-2-ol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Methoxyphenyl)-3-methylbutan-2-ol with structurally related alcohols and methoxyphenyl-containing compounds, highlighting key differences in substituents, physical properties, and applications.

2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8)

  • Structure : Tertiary alcohol with a phenyl group instead of 2-methoxyphenyl.
  • The phenyl group enhances hydrophobicity compared to the methoxy-substituted analog.

3-Methylbutan-2-ol (CAS 598-75-4)

  • Structure : Simpler tertiary alcohol lacking aromatic substituents.
  • Properties : Boiling point ~232°C (estimated from analogous alcohols in –9). The absence of aromatic groups reduces molecular weight and complexity, enhancing volatility .
  • Key Difference: Non-aromatic structure limits conjugation and UV activity, narrowing spectroscopic utility compared to methoxyphenyl analogs .

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

  • Structure : Primary alcohol with phenyl and methyl substituents.
  • Properties : As a primary alcohol, it is more susceptible to oxidation than tertiary analogs. The phenyl group contributes to rigidity and hydrophobicity .
  • Key Difference : Positional isomerism (primary vs. tertiary alcohol) and substituent placement alter reactivity; the tertiary analog is more sterically hindered and oxidation-resistant .

25X-NBOMe Series (e.g., 25I-NBOMe)

  • Structure : Substituted phenethylamines with 2-methoxyphenyl and halogenated aryl groups.
  • Properties : High potency serotonin receptor agonists, unlike the inert alcohol 2-(2-Methoxyphenyl)-3-methylbutan-2-ol. The ethanamine backbone and halogen substituents enable strong receptor binding, leading to psychoactive effects .
  • Key Difference : Functional group divergence (amine vs. alcohol) and halogenation critically alter pharmacological profiles .

Physical and Chemical Property Comparison

Compound Molecular Formula CAS Number Boiling Point (°C) Density (g/cm³) Key Features
2-(2-Methoxyphenyl)-3-methylbutan-2-ol* C₁₂H₁₈O₂ Not available ~250–270 (estimated) ~1.05 (estimated) Tertiary alcohol, methoxy aromatic
2-Methyl-3-phenylbutan-2-ol C₁₁H₁₆O 3280-08-8 Not reported Not reported Discontinued, hydrophobic
3-Methylbutan-2-ol C₅H₁₂O 598-75-4 ~232 ~0.82 Volatile, non-aromatic
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 519183-78-9 Not reported Not reported Primary alcohol, oxidizable
25I-NBOMe C₁₈H₂₂INO₃ 919797-44-3 Not applicable Not reported Psychoactive, serotonin agonist

*Estimated properties based on analogous structures in –7.

Functional Group and Reactivity Analysis

  • Tertiary Alcohol Stability : The tertiary alcohol group in 2-(2-Methoxyphenyl)-3-methylbutan-2-ol resists oxidation, unlike primary/secondary analogs (e.g., 3-Methyl-2-phenylbutan-1-ol) .
  • Methoxy Group Effects : The 2-methoxy substituent may engage in hydrogen bonding or π-π stacking, enhancing solubility in semi-polar solvents compared to purely alkyl or phenyl-substituted alcohols .
  • Steric Hindrance: The branched butanol backbone and aromatic substituent limit nucleophilic attack, reducing reactivity in esterification or substitution reactions compared to less hindered alcohols .

Biological Activity

2-(2-Methoxyphenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-Methoxyphenyl)-3-methylbutan-2-ol
  • Molecular Formula : C12H18O2
  • Molecular Weight : 194.27 g/mol

The compound features a methoxy group attached to a phenyl ring and a branched butanol structure, which may influence its solubility and reactivity in biological systems.

The biological activity of 2-(2-Methoxyphenyl)-3-methylbutan-2-ol is attributed to its interaction with various molecular targets. The methoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with cellular receptors. This interaction can modulate enzyme activity and influence signaling pathways, potentially leading to various biological responses, including antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that 2-(2-Methoxyphenyl)-3-methylbutan-2-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune response pathways, making it a candidate for further exploration in inflammatory disease models .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(2-Methoxyphenyl)-3-methylbutan-2-ol involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results suggest that the compound may effectively modulate inflammatory responses in vivo .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/ModelMIC/Effectiveness
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
Anti-inflammatoryLPS-induced inflammationReduction in TNF-α & IL-6

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